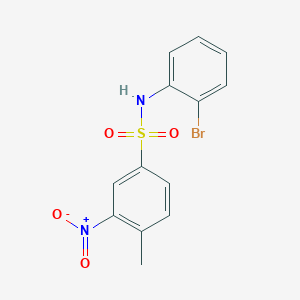amino]-N-(2-furylmethyl)benzamide](/img/structure/B5169655.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide, commonly known as CFM-2, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. CFM-2 is a synthetic compound that has been developed as a tool for investigating the role of calcium-activated chloride channels in physiological and pathological processes.
Mécanisme D'action
CFM-2 selectively blocks calcium-activated chloride channels by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to an increase in intracellular calcium levels, thus inhibiting chloride ion flux across the cell membrane.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CFM-2 inhibits chloride ion flux across the cell membrane, leading to depolarization of the membrane potential and inhibition of cell proliferation. In vivo studies have shown that CFM-2 can reduce airway hyperresponsiveness and inflammation in animal models of asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CFM-2 is its selectivity for calcium-activated chloride channels, which allows for specific investigation of their role in various processes. However, CFM-2 has limitations in terms of its potency and stability, which can limit its usefulness in certain experiments. Additionally, CFM-2 has not been extensively studied in human subjects, and further research is needed to determine its safety and efficacy in clinical settings.
Orientations Futures
There are several future directions for research on CFM-2. One area of interest is the development of more potent and stable analogs of CFM-2 that can be used in a wider range of experiments. Another area of interest is the investigation of the role of calcium-activated chloride channels in various disease processes, including cancer, cystic fibrosis, and hypertension. Finally, further research is needed to determine the safety and efficacy of CFM-2 in clinical settings, with the ultimate goal of developing new therapeutics based on its mechanism of action.
Méthodes De Synthèse
CFM-2 is synthesized by reacting 4-chlorobenzenesulfonyl chloride with 4-(methylamino)benzoic acid, followed by the addition of 2-furylmethylamine. The resulting compound is then purified by column chromatography to obtain pure CFM-2.
Applications De Recherche Scientifique
CFM-2 has been widely used in scientific research to investigate the role of calcium-activated chloride channels in various physiological and pathological processes. Calcium-activated chloride channels are involved in a variety of cellular functions, including regulation of membrane potential, cell volume, and ion homeostasis. CFM-2 has been shown to selectively block calcium-activated chloride channels, making it a valuable tool for investigating their role in these processes.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-22(27(24,25)18-10-6-15(20)7-11-18)16-8-4-14(5-9-16)19(23)21-13-17-3-2-12-26-17/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCMUIKOAISWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5169581.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)

![N-[1-(1-adamantyl)-2-(2,2-dimethylhydrazino)-2-oxoethyl]benzamide hydrochloride](/img/structure/B5169589.png)
![1-(3-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5169597.png)
![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5169611.png)

![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N,N'-bis(2-phenylethyl)thiourea](/img/structure/B5169627.png)
![2-ethoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5169635.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5169643.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B5169660.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5169663.png)
